
N'-hydroxycyclopropanecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxycyclopropanecarboximidamide: is an organic compound with the molecular formula C₄H₈N₂O. It features a cyclopropane ring with a hydroxyl group and a formamidine group attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N’-hydroxycyclopropanecarboximidamide can be synthesized through a reaction involving hydroxylamine and cyclopropylcyanamide in the presence of potassium carbonate. The reaction is typically carried out in a mixture of ethanol and water at ambient temperature for about 18 hours. The reaction mixture is then evaporated, and the residue is purified to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for N’-hydroxycyclopropanecarboximidamide are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and mild reaction conditions makes it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: N’-hydroxycyclopropanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oximes, amine derivatives, and various substituted cyclopropane compounds.
Applications De Recherche Scientifique
N’-hydroxycyclopropanecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of N’-hydroxycyclopropanecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the formamidine group play crucial roles in its reactivity and binding to target molecules. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to its observed effects .
Comparaison Avec Des Composés Similaires
- N’-hydroxycyclopropanecarboxamidine
- N-hydroxybutyramidine
- N’-hydroxy-2-methylpropanimidamide
Comparison: N’-hydroxycyclopropanecarboximidamide is unique due to its cyclopropane ring structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
51285-13-3 |
|---|---|
Formule moléculaire |
C4H8N2O |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
N'-hydroxycyclopropanecarboximidamide |
InChI |
InChI=1S/C4H8N2O/c5-4(6-7)3-1-2-3/h3,7H,1-2H2,(H2,5,6) |
Clé InChI |
OMCUPXRCMTUDHI-UHFFFAOYSA-N |
SMILES |
C1CC1C(=NO)N |
SMILES isomérique |
C1CC1/C(=N\O)/N |
SMILES canonique |
C1CC1C(=NO)N |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


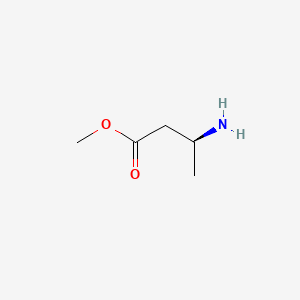

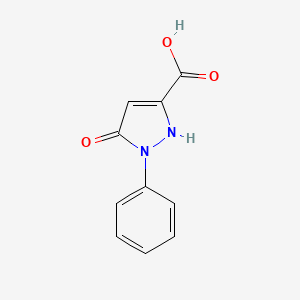

![Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride](/img/structure/B1311526.png)
![1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride](/img/structure/B1311530.png)
![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1311535.png)
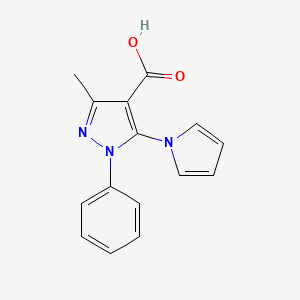
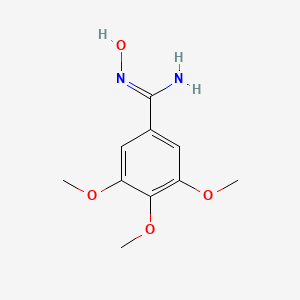
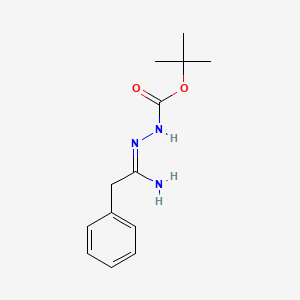



![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)
